4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Overview
Description
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with a methoxy group, an ethoxy group, and a chloroethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method is the reaction of 4-chloro-3-ethylphenol with ethylene oxide to form 4-(2-(4-chloro-3-ethylphenoxy)ethanol). This intermediate is then reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-3-14-11-15(5-6-16(14)19)22-8-9-23-17-7-4-13(12-20)10-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAGRBHIFJUMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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